molecular formula C18H14N4O2S B2918405 2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 909092-57-5

2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile

Cat. No.: B2918405
CAS No.: 909092-57-5
M. Wt: 350.4
InChI Key: FMGUJJAKOHNBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a complex organic compound that integrates a benzodioxole moiety with a quinazoline core and a sulfanyl group. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Benzodioxole A bicyclic structure that may enhance lipophilicity and facilitate interactions with biological targets.
Quinazoline Core Known for its role in various pharmacological activities, including anticancer properties.
Sulfanyl Group May confer unique reactivity and interaction properties, potentially enhancing biological efficacy.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Anticancer Properties

Research indicates that compounds containing quinazoline structures exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to selectively inhibit Src family kinases (SFKs), which are crucial in cancer progression. The presence of the benzodioxole moiety may further enhance this activity due to its ability to interact with hydrophobic pockets in target proteins .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Similar compounds with quinazoline cores have demonstrated the ability to inhibit specific kinases at low nanomolar concentrations, leading to reduced tumor growth in preclinical models . The sulfanyl group may play a critical role in enhancing binding affinity to these enzymes.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways associated with cell proliferation and survival.
  • Hydrophobic Interactions : The benzodioxole moiety enhances the compound's ability to engage with lipid-rich environments within cellular membranes.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

  • Src Kinase Inhibition : A study demonstrated that quinazoline derivatives exhibit high selectivity for SFKs over other kinases, showing potential for targeted cancer therapies .
  • Pharmacokinetic Properties : Compounds similar in structure have shown favorable pharmacokinetic profiles, including extended half-lives and effective oral bioavailability. These characteristics are essential for developing therapeutics.
  • Antimicrobial Activity : Research on benzodioxole derivatives has indicated broad-spectrum antimicrobial effects, suggesting that the incorporation of this moiety into new compounds could enhance their therapeutic potential against infections.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-7-8-25-18-21-14-4-2-1-3-13(14)17(22-18)20-10-12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,8,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGUJJAKOHNBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.